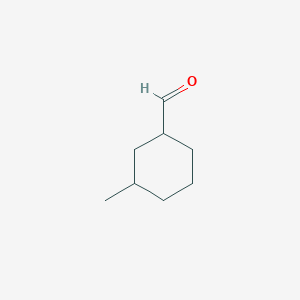

3-Methylcyclohexane-1-carbaldehyde

概要

説明

3-Methylcyclohexane-1-carbaldehyde (MCHC) is an organic compound with a molecular formula of C7H10O. It is a colorless liquid with a strong odor and is used as a flavoring agent in the food and beverage industry. MCHC is also used in the synthesis of pharmaceuticals, fragrances, and dyes. It has been used in the laboratory for various scientific research applications due to its unique properties and wide range of applications.

科学的研究の応用

1. Excited-State Intramolecular Proton-Transfer Mechanisms

3,7-Dihydroxy-4-oxo-2-phenyl-4H-chromene-8-carbaldehyde, in a methylcyclohexane solvent, has been used to investigate excited-state intramolecular proton-transfer mechanisms. The study used time-dependent density functional theory to show that single- and double-proton-transfer mechanisms exist simultaneously in excited states. This finding contrasts previous experimental reports and indicates a more complex behavior of such compounds in excited states (Tang et al., 2017).

2. Synthesis of Quinoline Ring Systems

2-Chloroquinoline-3-carbaldehyde and related analogs, including compounds in the methylcyclohexane family, are significant in synthesizing quinoline ring systems. These systems have various biological evaluations and synthetic applications, illustrating the chemical versatility and potential pharmaceutical importance of such compounds (Hamama et al., 2018).

3. Derivatives for Synthetic and Biological Applications

Studies have shown the synthesis of various substituted 1,3-dioxolanes derived from carbocyclic aldehydes, including 3-methylcyclohexane-1-carbaldehyde. These derivatives have been analyzed for their reactions with different agents, suggesting their potential in diverse synthetic and biological applications (Kerimov, 2001).

4. Combustion and Pyrolysis Studies

Methylcyclohexane, a closely related compound, has been extensively studied for its combustion chemistry. This research is crucial for developing kinetic models for larger cycloalkanes and practical fuels, highlighting the importance of methylcyclohexane derivatives in energy and combustion research (Wang et al., 2014).

5. Organocatalytic Synthesis

Organocatalytic domino reactions involving compounds like this compound have been used to synthesize functionalized spirocyclohexane carbaldehydes. These reactions exhibit high chemical yields and stereoselectivity, demonstrating the compound's utility in advanced organic synthesis (Anwar et al., 2014).

Safety and Hazards

The compound is classified as a flammable liquid and it can cause skin irritation and serious eye irritation . It is recommended to handle it with protective gloves, protective clothing, and eye protection . It should be used only outdoors or in a well-ventilated area and kept away from heat, sparks, open flames, and hot surfaces .

特性

IUPAC Name |

3-methylcyclohexane-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-7-3-2-4-8(5-7)6-9/h6-8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKKKNBBQMSBFCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70562281 | |

| Record name | 3-Methylcyclohexane-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70562281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13076-16-9 | |

| Record name | 3-Methylcyclohexane-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70562281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

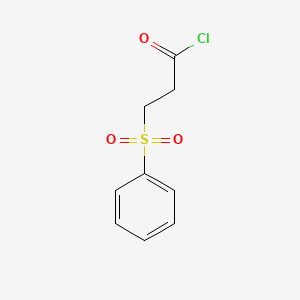

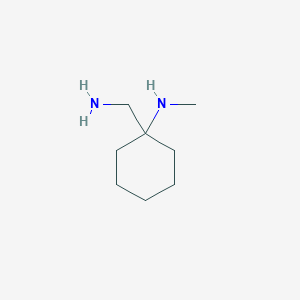

Synthesis routes and methods

Procedure details

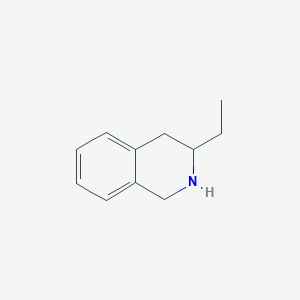

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

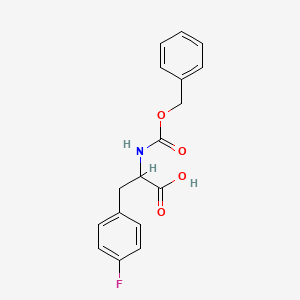

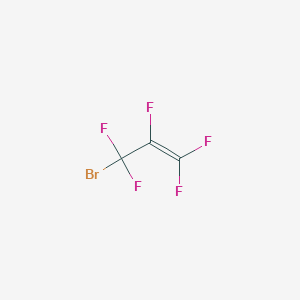

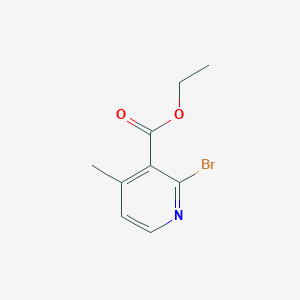

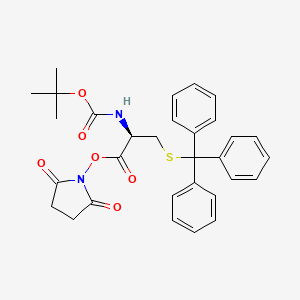

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

amine](/img/structure/B1283245.png)